Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C10H10N4O3 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl 6-oxo-2-pyrazol-1-yl-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H10N4O3/c1-2-17-9(16)7-6-11-10(13-8(7)15)14-5-3-4-12-14/h3-6H,2H2,1H3,(H,11,13,15) |
InChI Key |
UTDHXSQPMAVKNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with urea and a substituted aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid and heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These interactions make it a promising candidate for the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones
Uniqueness
Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate is unique due to its combined pyrazole and pyrimidine structure, which imparts distinct biological activities and chemical reactivity. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
